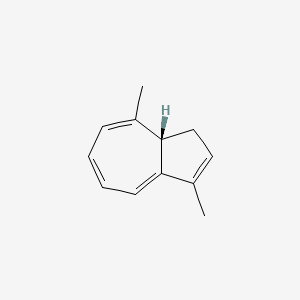
(8aS)-3,8-dimethyl-1,8a-dihydroazulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8aS)-3,8-dimethyl-1,8a-dihydroazulene is a chemical compound with the molecular formula C12H14. It belongs to the class of azulenes, which are bicyclic aromatic hydrocarbons. Azulenes are known for their unique blue color and are often used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8aS)-3,8-dimethyl-1,8a-dihydroazulene typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of cyclopentadiene and acetylene derivatives, followed by a series of cyclization and reduction steps. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(8aS)-3,8-dimethyl-1,8a-dihydroazulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the azulene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are commonly employed.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated azulenes, nitroazulenes.
Aplicaciones Científicas De Investigación
(8aS)-3,8-dimethyl-1,8a-dihydroazulene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex azulene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory effects.
Industry: Utilized in the production of dyes and pigments due to its unique blue color.
Mecanismo De Acción
The mechanism of action of (8aS)-3,8-dimethyl-1,8a-dihydroazulene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines.
Comparación Con Compuestos Similares
Similar Compounds
- (3aS,8aS)-6,8a-Dimethyl-3-(propan-2-ylidene)-1,2,3,3a,4,5,8,8a-octahydroazulene
- (2R,8R,8aS)-8,8a-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,7,8,8a-hexahydronaphthalene
Uniqueness
(8aS)-3,8-dimethyl-1,8a-dihydroazulene is unique due to its specific structural configuration and the presence of two methyl groups at positions 3 and 8. This configuration imparts distinct chemical and physical properties, such as its characteristic blue color and reactivity patterns, making it valuable in various applications.
Propiedades
Número CAS |
85337-23-1 |
|---|---|
Fórmula molecular |
C12H14 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
(8aS)-3,8-dimethyl-1,8a-dihydroazulene |
InChI |
InChI=1S/C12H14/c1-9-5-3-4-6-11-10(2)7-8-12(9)11/h3-7,12H,8H2,1-2H3/t12-/m0/s1 |
Clave InChI |
PJSBZKIKQQHYPD-LBPRGKRZSA-N |
SMILES isomérico |
CC1=CC[C@@H]2C1=CC=CC=C2C |
SMILES canónico |
CC1=CCC2C1=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane)](/img/structure/B14418418.png)
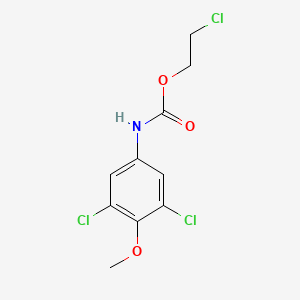
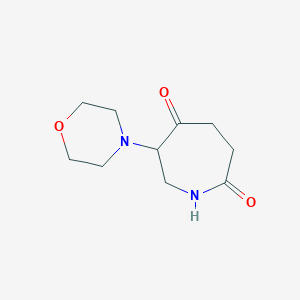
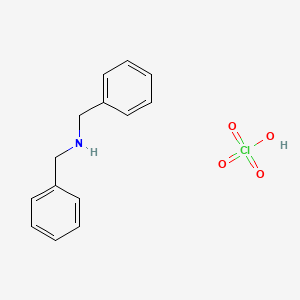
![1-Bromo-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14418434.png)
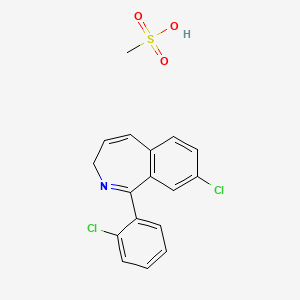
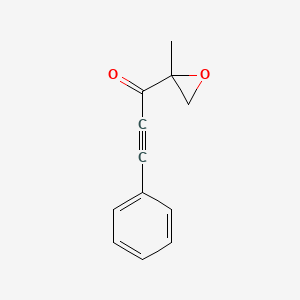
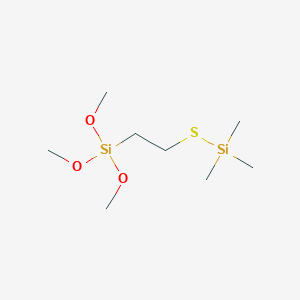
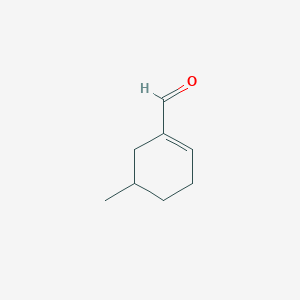

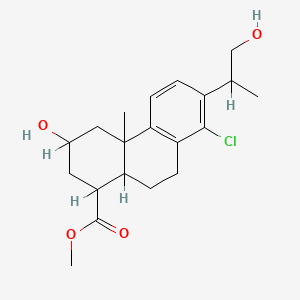
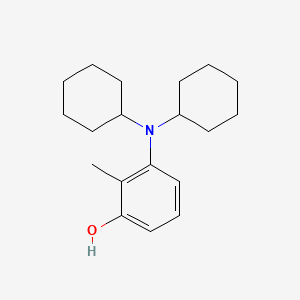
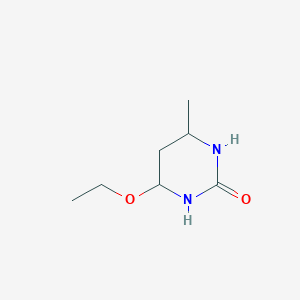
![[1,2]Oxathiino[5,6-g][1,3]benzothiazole](/img/structure/B14418486.png)
